![molecular formula C28H27N5O2S B11442924 7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442924.png)
7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a methoxyphenyl group, a methylbenzylsulfanyl group, and a phenylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate precursors such as 4-amino-5-methyl-2-phenyl-3H-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the triazolopyrimidine core.
Attachment of the Methylbenzylsulfanyl Group: The methylbenzylsulfanyl group can be attached via a thiol-ene reaction, where a thiol derivative reacts with an alkene or alkyne precursor.
Formation of the Phenylcarboxamide Group: The phenylcarboxamide group can be formed by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones, or oxidized aromatic rings.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials, catalysts, or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- **7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and its triazolopyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H27N5O2S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H27N5O2S/c1-18-9-7-8-10-21(18)17-36-28-31-27-29-19(2)24(26(34)30-22-11-5-4-6-12-22)25(33(27)32-28)20-13-15-23(35-3)16-14-20/h4-16,25H,17H2,1-3H3,(H,30,34)(H,29,31,32) |
InChI Key |
UXEXFUFJKABJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


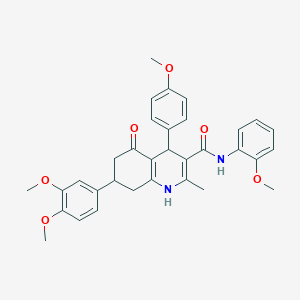
![8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442854.png)
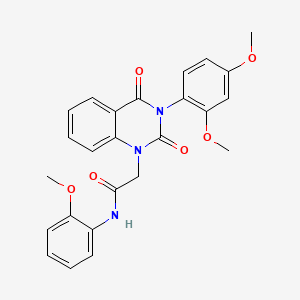
![3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11442864.png)
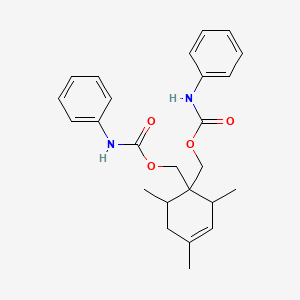
![2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442906.png)
![(2Z)-2-[(acetyloxy)imino]-N-(5-chloro-2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11442908.png)
![ethyl 6-(4-bromobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11442916.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11442917.png)
![Cyclohexyl 2-methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11442930.png)
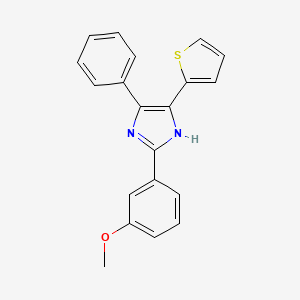
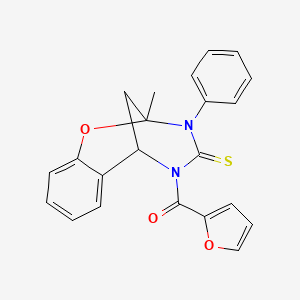
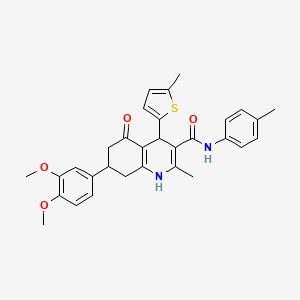
![6-(4-methoxyphenyl)-3-methyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11442956.png)
